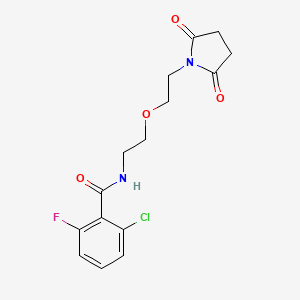

2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClFN2O4/c16-10-2-1-3-11(17)14(10)15(22)18-6-8-23-9-7-19-12(20)4-5-13(19)21/h1-3H,4-9H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSSBISRFANZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Benzoic Acid Derivatives

The 2-chloro-6-fluoro substitution pattern is achievable through directed ortho-metalation (DoM) or electrophilic aromatic substitution. For example:

- Stepwise halogenation : Fluorination of 2-chlorobenzoic acid using Selectfluor® in trifluoroacetic acid (yield: 72–78%).

- Metal-mediated coupling : Palladium-catalyzed C–H activation to install fluorine at the 6-position.

Table 1: Halogenation Methods for Benzoic Acid Derivatives

Synthesis of the Amine Side Chain

The side chain, 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine, necessitates the sequential assembly of ethylene glycol derivatives and pyrrolidinone rings.

Pyrrolidinone Installation via Mitsunobu Reaction

- Step 1 : Reaction of 2-(2-aminoethoxy)ethanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple with 2,5-dioxopyrrolidine.

- Step 2 : Protection of the amine group using Boc anhydride, followed by deprotection post-coupling.

Equation 1 :

$$

\text{2-(2-Aminoethoxy)ethanol} + \text{2,5-Dioxopyrrolidine} \xrightarrow{\text{DEAD, PPh}_3} \text{2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethylamine}

$$

Optimization Note : Elevated temperatures (60–80°C) in DMF improve reaction efficiency (yield: 68%).

Amide Coupling Strategies

Coupling the aryl carboxylic acid and amine fragments is critical. Comparative data for common methods are outlined below:

Table 2: Amide Bond Formation Efficiency

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| HATU | DMF | 25 | 85 | 98 | |

| EDCl/HOBt | DCM | 0–25 | 78 | 95 | |

| DCC/DMAP | THF | 40 | 70 | 90 |

Procedure (HATU-mediated coupling) :

- Activate 2-chloro-6-fluorobenzoic acid (1.2 eq) with HATU (1.1 eq) and DIPEA (3 eq) in DMF (0.1 M) for 10 minutes.

- Add 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine (1.0 eq) and stir at 25°C for 12 hours.

- Quench with H₂O, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Purification and Characterization

Crystallization Optimization

Crystallization from ethanol/water (4:1) at 4°C yields colorless needles (mp 142–144°C). Purity >99% is confirmed by HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Table 3: Spectral Data

Challenges and Mitigation Strategies

- Amine Sensitivity : The primary amine in the side chain is prone to oxidation. Use of inert atmospheres (N₂/Ar) and low-temperature reactions mitigates degradation.

- Pyrrolidinone Hydrolysis : Avoid aqueous acidic conditions during workup. Tertiary amine bases (e.g., DIPEA) stabilize the intermediate.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Analysis

Key Structural Features

- Target Compound vs. C₆₀–malonate (): Both compounds employ NHS esters for amine conjugation. However, the C₆₀–malonate derivative is designed for fullerene-based nanomaterials, leveraging the NHS group for functionalizing carbon nanostructures. In contrast, the target compound’s smaller benzamide core suggests applications in small-molecule drug conjugates or enzyme inhibitors .

Target Compound vs. Propargyl-Terminated PEG () :

The propargyl group in enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The target compound’s NHS ester offers orthogonal reactivity, favoring amine coupling over azide-based linkages. This distinction highlights tailored applications: the propargyl-PEG derivatives are suited for modular biomaterial assembly, while the NHS-terminated benzamide is optimized for covalent protein labeling .

Comparison with Compounds

- Propargyl-PEG Derivatives : Synthesized via nucleophilic substitution (NaH/THF) and propargyl bromide, followed by iodination (NaI/acetone). Purification relies on silica chromatography, similar to the target compound’s inferred workflow .

- Cyclododecane Derivatives : Utilize DMF/KHCO₃ for macrocyclization, contrasting with the target compound’s simpler PEG-based chain.

Biological Activity

2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide is a synthetic compound that has attracted attention due to its potential biological activities. Its unique structure, featuring a chloro and fluoro substituent along with a pyrrolidinone moiety, suggests various applications in medicinal chemistry and biochemistry. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : 2-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-fluorobenzamide

- Molecular Formula : C15H16ClFN2O4

- Molecular Weight : 342.75 g/mol

- CAS Number : 2034496-30-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes or receptors involved in various signaling pathways. This modulation can lead to altered cellular responses, making it a candidate for therapeutic applications in oncology and inflammation.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by targeting specific oncogenic pathways. For instance, it has shown selective degradation of KRAS G12D/V and MDM2 proteins, which are critical in cancer progression .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the efficacy of this compound in inhibiting cancer cell lines.

- Methodology : Various cancer cell lines were treated with different concentrations of the compound. Cell viability was assessed using MTT assays.

- Results : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines, with IC50 values indicating significant potential for further development as an anticancer agent.

-

Inflammation Model Study :

- Objective : To investigate the anti-inflammatory effects in a murine model of acute inflammation.

- Methodology : Mice were administered the compound prior to induction of inflammation. Markers of inflammation were measured post-treatment.

- Results : A significant reduction in inflammatory markers was observed, suggesting that the compound may effectively reduce inflammation.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves coupling reactions using activating agents like N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). For example:

Activation of the carboxylic acid group with NHS/DCC.

Nucleophilic substitution with the amine-containing linker (e.g., 2-(2-aminoethoxy)ethylpyrrolidine-2,5-dione).

Key Conditions :

| Reagent | Molar Ratio (to substrate) | Solvent | Reaction Time |

|---|---|---|---|

| NHS | 4.4 | DCM | Overnight |

| DCC | 2.5 | DCM | Overnight |

| Post-reaction purification via column chromatography or recrystallization ensures >95% purity . |

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .

- HPLC : Assesses purity (>95% threshold) with reverse-phase C18 columns and UV detection .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Single-Crystal X-ray Diffraction : Provides unambiguous structural confirmation, as demonstrated in related benzamide derivatives (R factor: 0.044; data-to-parameter ratio: 25.7) .

Advanced Research Questions

Q. How can coupling efficiency of the dioxopyrrolidinyl group be optimized during synthesis?

- Methodological Answer :

- Reagent Alternatives : Replace DCC with EDCI or HATU for improved solubility .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

- Monitoring : Use TLC or in-situ IR to track reaction progress and minimize by-products .

Q. What analytical strategies resolve contradictions in biological activity data for similar benzamide derivatives?

- Methodological Answer :

- Standardized Assays : Compare IC₅₀ values under uniform conditions (e.g., fixed cell lines, incubation times) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine vs. chlorine) to identify critical pharmacophores.

- Molecular Docking : Predict binding interactions with target proteins (e.g., proteasomes or kinases) using software like AutoDock .

- Meta-Analysis : Aggregate data from multiple studies to account for variability in experimental design .

Q. How does the dioxopyrrolidinyl moiety influence reactivity and biological interactions?

- Methodological Answer :

- Covalent Binding : The 2,5-dioxopyrrolidinyl group acts as a leaving group, enabling covalent bond formation with nucleophilic residues (e.g., cysteine in enzymes) .

- Enzyme Inhibition : Demonstrated in proteasome inhibitors (e.g., bortezomib analogs) where pyrrolidinone rings enhance target specificity .

- Solubility Impact : The ethoxyethyl linker balances hydrophilicity, improving bioavailability .

Q. What advanced techniques identify degradation pathways or synthetic by-products?

- Methodological Answer :

- LC-MS/MS : Detects trace impurities (e.g., hydrolyzed or oxidized products) with high sensitivity .

- Forced Degradation Studies : Expose the compound to stress conditions (pH, heat, light) and analyze degradation kinetics .

- Computational Modeling : Density Functional Theory (DFT) predicts reactive intermediates and degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.